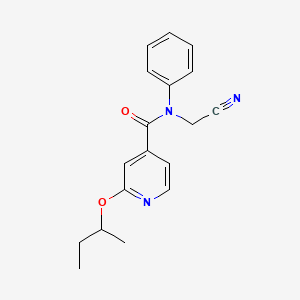
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to various physiological effects, including vasodilation, inhibition of platelet aggregation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been reported to increase cGMP levels, which leads to vasodilation and inhibition of platelet aggregation. This compound 41-2272 has also been shown to induce apoptosis in cancer cells by activating the PKG pathway. Additionally, this compound 41-2272 has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 in lab experiments is its specificity for sGC, which reduces the risk of off-target effects. Additionally, this compound 41-2272 has been reported to have a long half-life, which allows for sustained effects. However, one limitation of using this compound 41-2272 is its insolubility in water, which may require the use of organic solvents in lab experiments.
Direcciones Futuras
There are several potential future directions for 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 research. One area of interest is the development of this compound 41-2272 analogs with improved solubility and potency. Additionally, this compound 41-2272 may have potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of this compound 41-2272.
In conclusion, this compound 41-2272 is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its mechanism of action involves the activation of sGC, which leads to various physiological effects. This compound 41-2272 has been extensively studied for its potential as a treatment for pulmonary hypertension, cancer, and inflammation. While there are advantages and limitations to using this compound 41-2272 in lab experiments, there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 involves the reaction of 4-cyano-3-(trifluoromethyl)pyridine with butan-2-ol in the presence of sodium hydride. The resulting product is then reacted with N-phenyl-N-methylformamide and cyanogen bromide to yield this compound 41-2272. This synthesis method has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 has been extensively studied for its potential therapeutic properties. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. This compound 41-2272 has also been studied for its anti-inflammatory properties and its ability to inhibit platelet aggregation. Additionally, this compound 41-2272 has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-butan-2-yloxy-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-14(2)23-17-13-15(9-11-20-17)18(22)21(12-10-19)16-7-5-4-6-8-16/h4-9,11,13-14H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFXWLEOZPWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


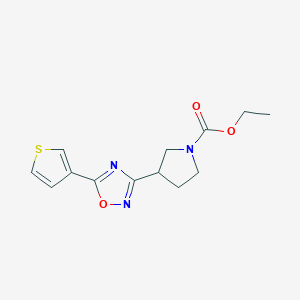
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)
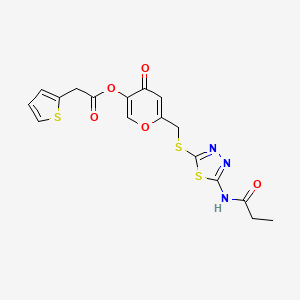
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)
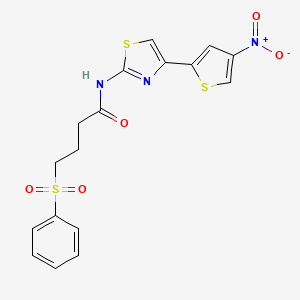

![2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2731684.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)

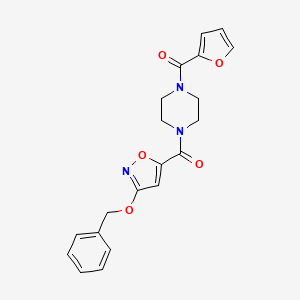

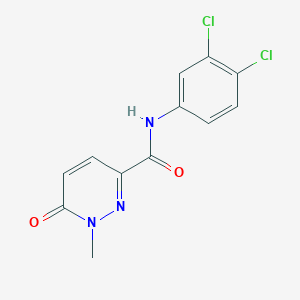
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2731696.png)